4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(4-Fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with a fluorophenyl group and a methoxypropylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole core
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of high-purity reagents and precise temperature control to optimize the reaction efficiency. Continuous flow chemistry techniques may also be employed to enhance production rates and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced pyrrole derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its fluorophenyl group enhances the compound's reactivity and stability, making it valuable in organic synthesis.
Biology: Biologically, 4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways suggests it could be used in the treatment of various diseases, including cancer and infectious diseases.
Industry: Industrially, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide exerts its effects involves interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to receptors, while the methoxypropylamide moiety facilitates cellular uptake. The compound modulates signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
4-(4-Fluorophenyl)benzoic acid
4-Fluorophenol
Phosphine, tris(4-fluorophenyl)-
Uniqueness: Unlike these similar compounds, 4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide features a pyrrole ring, which contributes to its distinct chemical and biological properties. Its combination of functional groups allows for a broader range of applications and enhanced reactivity.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-20-8-2-7-17-15(19)14-9-12(10-18-14)11-3-5-13(16)6-4-11/h3-6,9-10,18H,2,7-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTXPKPDLDQAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CN1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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